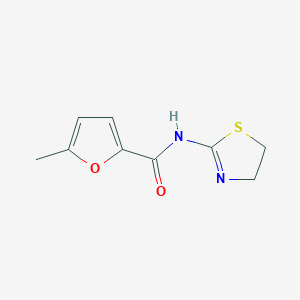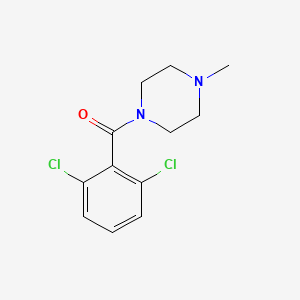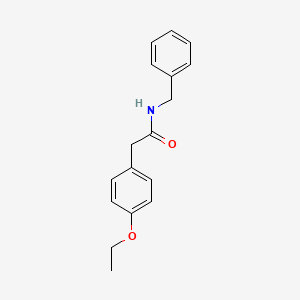
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, also known as DFP-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. DFP-15 belongs to the class of acrylamide derivatives and is a potent inhibitor of the enzyme protein kinase C (PKC).
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves the inhibition of PKC, which is an enzyme involved in various cellular processes, including cell growth and differentiation. By inhibiting PKC, N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide can disrupt the signaling pathways that contribute to the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of insulin signaling. Additionally, the compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in lab experiments is its potency as a PKC inhibitor. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is its potential toxicity, which requires careful handling and monitoring during experiments.
未来方向
There are several future directions for research involving N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide, including:
1. Investigating the potential of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in combination with other cancer therapies to enhance their efficacy.
2. Studying the effects of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide on other signaling pathways involved in disease progression.
3. Developing more potent and selective PKC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide.
4. Examining the potential of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide in treating other diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit PKC makes it a promising candidate for cancer treatment, diabetes research, and Alzheimer's disease research. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide involves a multi-step process that includes the condensation of 3,4-dimethoxybenzaldehyde with furfural, followed by the reaction with acryloyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide.
科学研究应用
N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In diabetes research, N-(3,4-dimethoxyphenyl)-3-(2-furyl)acrylamide has been found to improve insulin sensitivity and reduce glucose levels in animal models. Additionally, the compound has shown potential in Alzheimer's disease research by reducing the accumulation of amyloid-beta plaques in the brain.
属性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-13-7-5-11(10-14(13)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBCJWOESKRBS-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)


![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)
